molecular formula C13H20O2 B15313231 2-(Adamantan-2-yl)propanoic acid

2-(Adamantan-2-yl)propanoic acid

Cat. No.: B15313231
M. Wt: 208.30 g/mol
InChI Key: CIPPAYCZQKRFTK-UHFFFAOYSA-N
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Description

2-(Adamantan-2-yl)propanoic acid is a carboxylic acid derivative featuring an adamantane moiety substituted at the 2-position. Adamantane, a diamondoid hydrocarbon, is renowned for its rigid, lipophilic structure, which enhances binding affinity to biological targets and improves metabolic stability . The propanoic acid group introduces hydrogen-bonding capacity, which is critical for interactions with enzymes or receptors.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-(2-adamantyl)propanoic acid

InChI

InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15)

InChI Key

CIPPAYCZQKRFTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-2-yl)propanoic acid typically involves the functionalization of adamantane. One common method is the alkylation of adamantane with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. For instance, the reaction of adamantane with bromoacetic acid under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The hydrogen atoms on the adamantane framework can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

2-(Adamantan-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and lubricants.

Mechanism of Action

The mechanism of action of 2-(Adamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The rigid adamantane framework allows for precise spatial orientation, which can enhance binding affinity to target molecules. This compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Adamantane-Substituted Carboxylic Acids

Adamantane derivatives vary in substitution patterns (1-yl vs. 2-yl) and functional groups, leading to distinct physicochemical and biological properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Hazards (GHS) Source
2-(Adamantan-2-yl)acetic acid Adamantan-2-yl, acetic acid C₁₂H₁₈O₂ 194.27 Lipophilicity, potential antiviral use H302, H315, H319, H335
2-[4-(Adamantan-1-yl)phenoxy]propanoic acid Adamantan-1-yl, phenoxy, propanoic acid C₁₉H₂₄O₃ 300.39 Anticancer activity (hypothesized) H302, H312, H332
3-(Adamantan-1-yl)-2-aminopropanoic acid HCl Adamantan-1-yl, amino, propanoic acid C₁₃H₂₂ClNO₂ 259.77 Solubility: 10 mM in solution Not specified
Ethyl 2-(Adamantan-2-yl)-3-aminopropanoate HCl Adamantan-2-yl, amino, ester C₁₅H₂₆ClNO₂ 295.83 Intermediate in drug synthesis Not specified

Key Observations :

  • Substitution Position : 2-yl adamantane derivatives (e.g., 2-(Adamantan-2-yl)acetic acid) exhibit higher lipophilicity than 1-yl analogs, enhancing blood-brain barrier penetration .
  • Functional Groups: Amino-substituted derivatives (e.g., 3-(Adamantan-1-yl)-2-aminopropanoic acid HCl) show improved solubility, critical for bioavailability .
  • Biological Activity: Phenoxy-substituted analogs (e.g., ) are hypothesized to target cancer pathways due to structural similarity to kinase inhibitors .
Propanoic Acid Derivatives with Aromatic Substituents

Non-adamantane propanoic acids highlight the role of substituents in toxicity and applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Hazards (GHS) Source
2-(Thiophen-2-yl)propanoic acid Thiophene, propanoic acid C₇H₈O₂S 156.20 Research use (organic synthesis) Acute toxicity (Cat. 4)
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Diiodophenyl, amino, propanoic acid C₉H₉I₂NO₃ 448.99 Thyroid hormone analog Not specified

Key Observations :

  • Aromatic Rings : Thiophene and iodophenyl substituents introduce steric bulk and electronic effects, influencing receptor binding (e.g., thyroid hormone analogs in ) .
  • Toxicity : Thiophene derivatives exhibit acute oral/dermal toxicity (Category 4), necessitating stringent handling protocols .
Amino-Substituted Propanoic Acids

Amino groups enhance solubility and enable salt formation, improving pharmacokinetics.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Hazards (GHS) Source
2-[2-(Adamantan-1-yl)acetamido]propanoic acid Adamantan-1-yl, acetamido, propanoic acid C₁₅H₂₃NO₃ 265.35 Potential protease inhibitor Not specified
2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic acid Adamantan-1-yl, formamido, phenyl C₂₀H₂₄N₂O₃ 340.42 Research use (structure-activity studies) Data unavailable

Key Observations :

  • Amide Linkages : Acetamido and formamido groups (e.g., and ) facilitate hydrogen bonding with biological targets, crucial for enzyme inhibition .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance stability and aqueous solubility .

Table 1: Physicochemical Properties

Property 2-(Adamantan-2-yl)propanoic acid* 2-(Adamantan-2-yl)acetic acid 3-(Adamantan-1-yl)-2-aminopropanoic acid HCl
Molecular Weight ~222.29 (C₁₃H₂₀O₂) 194.27 259.77
LogP (Predicted) ~3.5 3.1 1.8
Solubility Low (hydrophobic core) Low 10 mM in solution

*Estimated based on structural analogs.

Table 2: Hazard Comparison

Compound Acute Oral Toxicity Acute Dermal Toxicity Inhalation Risk
2-(Adamantan-2-yl)acetic acid H302 H315 H335
2-(Thiophen-2-yl)propanoic acid H302 H312 H332
2-[4-(Adamantan-1-yl)phenoxy]propanoic acid H302 H312 H332

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